N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition and Docking Studies on IKKβ
This compound has been studied for its potential to inhibit IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway . This pathway is involved in inflammation and cancer, making IKKβ a significant target for drug development. The compound’s structure allows it to fit into the kinase’s active site, potentially blocking its activity.
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial activity . The structural features of the benzodioxin and isoxazole rings may interact with bacterial enzymes or cell walls, leading to potential applications in developing new antibiotics or antiseptics.
Alzheimer’s Disease Therapy
Some derivatives of the compound have been synthesized as potential therapeutic agents for Alzheimer’s disease . These derivatives target cholinesterase enzymes, which are involved in the progression of Alzheimer’s. By inhibiting these enzymes, the compounds could slow down the disease’s progression.
Anti-inflammatory Applications
The compound’s ability to inhibit key enzymes in inflammatory pathways suggests it could be developed as an anti-inflammatory agent . This could have applications in treating chronic inflammatory diseases such as arthritis or asthma.
Cancer Research
The benzodioxin moiety is structurally similar to compounds known to have anticancer properties. Research into this compound could lead to the development of new chemotherapeutic agents that target specific cancer cell lines or mechanisms .
Pharmacokinetic Studies
Given its structural complexity, the compound could be used in pharmacokinetic studies to understand how similar compounds are absorbed, metabolized, and excreted in the body . This information is crucial for the development of new drugs with optimal therapeutic effects.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes such as cholinesterases .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against enzymes like cholinesterases . This suggests that the compound could potentially interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Given its potential inhibitory activity against cholinesterases , it could be inferred that it may impact the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions.
Pharmacokinetics
It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This could potentially impact the bioavailability of the compound.
Result of Action
Given its potential inhibitory activity against cholinesterases , it could potentially lead to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-17(12(2)26-19-11)27(22,23)20-13-7-18-21(8-13)9-14-10-24-15-5-3-4-6-16(15)25-14/h3-8,14,20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIVBVWBTYJUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.